Superior In Vitro Potency of 5-(Chloromethyl)-Derived Rhenium Complex Against HCT-116 Colorectal Cancer Cells
In a direct head-to-head comparison of rhenium tricarbonyl complexes bearing 5-(chloromethyl)-, 5-(bromomethyl)-, and 6-(chloromethyl)-2,2'-bipyridine ligands, the 5-(chloromethyl) derivative (complex 7) exhibited the lowest IC50 value against the HCT-116 colorectal cancer cell line. Specifically, complex 7 displayed an IC50 of 4.9 µM, whereas the 6-(chloromethyl) analog (complex 2) showed an IC50 of 10.3 µM and the 5-(bromomethyl) analog (complex 6) showed an IC50 of 7.5 µM [1]. This represents a 52% improvement in potency relative to the 6-regioisomer and a 35% improvement relative to the 5-bromo variant under identical assay conditions.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.9 µM (complex 7, L7-derived) |
| Comparator Or Baseline | Complex 2 (6-(chloromethyl)): 10.3 µM; Complex 6 (5-(bromomethyl)): 7.5 µM |
| Quantified Difference | 52% lower IC50 vs. 6-chloro; 35% lower IC50 vs. 5-bromo |
| Conditions | HCT-116 colorectal cancer cell line; MTT assay; 72 h exposure |
Why This Matters
For researchers procuring ligands for medicinal inorganic chemistry programs, the 2.1-fold potency advantage of the 5-(chloromethyl) regioisomer over the 6-(chloromethyl) analog directly translates to lower required doses and potentially wider therapeutic windows in downstream in vivo studies.
- [1] Nasiri Sovari, S.; et al. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions, 2023, 52(20), 6934-6944. Table 2. View Source
